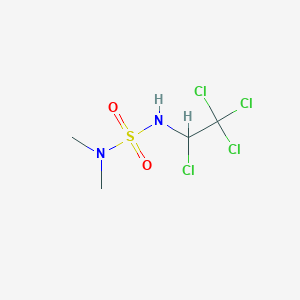![molecular formula C11H9N3O B14497701 [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile CAS No. 63014-71-1](/img/structure/B14497701.png)
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an oxopropyl group and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxopropyl and propanedinitrile groups. One common method involves the use of pyridine-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the compound on a larger scale. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes through its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(2-oxopropyl)pyridinium bromide: This compound shares a similar pyridine structure but differs in the presence of a bromide ion.
1-(2-Oxopropyl)pyridinium: Another similar compound with a pyridinium ion instead of a ylidene group.
Uniqueness
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile is unique due to its combination of an oxopropyl group and a propanedinitrile moiety
Propiedades
Número CAS |
63014-71-1 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-[1-(2-oxopropyl)pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H9N3O/c1-9(15)8-14-5-3-2-4-11(14)10(6-12)7-13/h2-5H,8H2,1H3 |
Clave InChI |
OXPSUVJSNAJINX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C=CC=CC1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
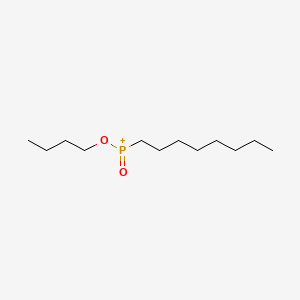
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

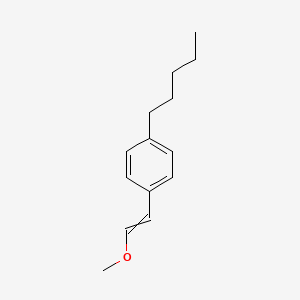
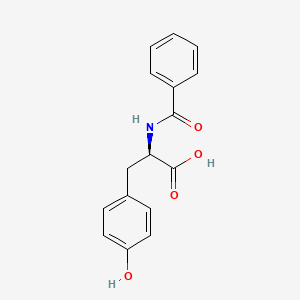
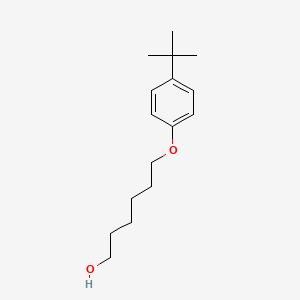
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
